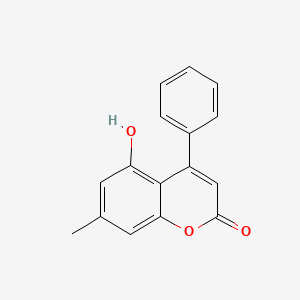

5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

Description

5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one (CAS: 52604-30-5) is a substituted chromenone derivative characterized by a benzopyran core with hydroxy (-OH), methyl (-CH₃), and phenyl (-C₆H₅) substituents at positions 5, 7, and 4, respectively . Chromenones are structurally related to coumarins but differ in the position of the ketone group (C2 in chromenones vs. C1 in coumarins).

Properties

IUPAC Name |

5-hydroxy-7-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-13(17)16-12(11-5-3-2-4-6-11)9-15(18)19-14(16)8-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTOFWXJINDTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Phenyl-5,7-Dihydroxycoumarin

The precursor 4-phenyl-5,7-dihydroxycoumarin is synthesized via Pechmann condensation between ethyl benzoylacetate (for the 4-phenyl group) and 5-methylresorcinol (to introduce the 5-hydroxy and 7-methyl groups) under acidic conditions. This reaction proceeds via cyclodehydration, forming the coumarin backbone.

Nicotinoylation at the 5-Hydroxy Group

Nicotinoyl azide selectively reacts with the 5-hydroxy group of 4-phenyl-5,7-dihydroxycoumarin due to π-π stacking interactions between the coumarin’s phenyl group and the pyridyl moiety of the nicotinoyl derivative. This yields 5-O-nicotinoyl-7-hydroxy-4-phenylcoumarin, confirmed by X-ray crystallography.

Methylation at the 7-Hydroxy Group

The free 7-hydroxy group is methylated using methyl iodide (MeI) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Conditions are optimized at 75°C for 5 hours, achieving selective O-methylation without disturbing the nicotinoyl-protected 5-hydroxy group.

Deprotection of the Nicotinoyl Group

The nicotinoyl group is removed under acidic hydrolysis (5% HCl, 10 volumes aqueous solution per reaction volume), yielding 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one. The final product is purified via recrystallization in ethyl acetate and hexane.

Key Advantages :

Direct Alkylation of 4-Phenyl-5,7-Dihydroxycoumarin

Substrate Preparation

4-Phenyl-5,7-dihydroxycoumarin is synthesized as described in Section 1.1.

Phase-Transfer Catalyzed Methylation

A mixture of 4-phenyl-5,7-dihydroxycoumarin, methyl iodide (3 equivalents), and tetrabutylammonium bromide (TBAB) in toluene-THF (3:1 v/v) is stirred at 60°C for 8 hours. The 7-hydroxy group is preferentially alkylated due to reduced steric hindrance compared to the 5-position.

Workup and Isolation

The crude product is washed with water (3×50 mL), dried over sodium sulfate, and recrystallized from cyclohexane-acetone (25:1 v/v).

Key Advantages :

- Avoids protection-deprotection steps, streamlining synthesis.

- Compatible with industrial-scale production.

Mannich Reaction Catalyzed by Biogenic ZnO Nanoparticles

Formation of the Coumarin Core

5-Methylresorcinol and ethyl benzoylacetate undergo Pechmann condensation to form 7-methyl-4-phenyl-5-hydroxycoumarin.

Methylation via Mannich Reaction

The 5-hydroxy group is functionalized via a Mannich reaction using formaldehyde, ethylamine, and biogenic ZnO nanoparticles (20 mol%) in ethanol at 70°C. While this method primarily targets 3-aminomethyl derivatives, modifying reagents to methylamine and paraformaldehyde could theoretically introduce a methyl group at the 7-position.

Catalyst Recovery

ZnO nanoparticles are recovered via centrifugation and reused for five cycles without significant activity loss.

Key Challenges :

Hydrolysis and Alkylation of Feso Chromenyl Intermediates

Synthesis of Feso Chromenyl

A patented route involves condensing (R)-feso deacyl with a phenylacetyl chloride derivative in toluene-THF (3:1 v/v) at 30–60°C.

Acidic Hydrolysis

The intermediate is hydrolyzed under strong acidic conditions (5% HCl, pH <1) to unmask the 5-hydroxy group.

Methylation with Sodium Borohydride

The 7-hydroxy group is methylated using sodium borohydride (1.5 equivalents) in methanol at 0–5°C. Excess borohydride ensures complete reduction of any ketone impurities.

Key Advantages :

Comparative Analysis of Methods

*Theoretical yield for adapted methylation.

Chemical Reactions Analysis

5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Scientific Research Applications

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one, a coumarin derivative, has diverse applications in scientific research due to its unique combination of functional groups, which give it distinct chemical reactivity and biological activity. Coumarins are a class of compounds known for their diverse biological activities.

Scientific Research Applications

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one is a compound with a wide range of applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of more complex molecules.

- Biology It is studied for its potential as an antioxidant and antimicrobial agent.

- Medicine It is investigated for its anti-inflammatory and anticancer properties.

- Industry It is utilized in the production of dyes, perfumes, and optical brighteners.

Coumarin Derivatives as Anticancer Agents

Coumarin derivatives, including 4-methyl-2H-chromen-2-ones, have demonstrated anticancer activities against various cancer cell lines, including prostate, liver, ovarian, and breast cancer cells . Glycosidic, hydroxyl, and cyano-containing 4-methyl-2H-chromen-2-ones exhibit good anticancer activity, while fatty substituted derivatives show moderate activity . One study found that a specific coumarin derivative induced apoptosis in SW480 cells and inhibited the early progression of colon adenocarcinoma in vivo .

Coumarin Derivatives as Enzyme Inhibitors

Synthetic 7-hydroxycoumarin-based compounds have been identified as inhibitors of monoamine oxidase (MAO) and D-amino acid oxidase (DAAO) . For example, 7-hydroxy-2-oxo-2H-chromene-6-carbaldehyde is a highly selective hMAO-A inhibitor . Enzyme kinetic studies have shown that both 6-formylumbelliferone and 8-formylumbelliferone are competitive hMAO inhibitors .

Coumarin Derivatives as Antimicrobial Agents

Mechanism of Action

The biological effects of 5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One are primarily due to its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The biological activity of chromenones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Chromenone Derivatives

Key Observations:

Hydroxy vs. Methoxy Groups : Methoxy substituents (e.g., in 5,7-dimethoxy derivatives) enhance metabolic stability and lipophilicity, improving membrane permeability . Hydroxy groups, as in the target compound, may confer antioxidant activity but are prone to glucuronidation, reducing bioavailability .

Chlorine as a Bioisostere : Chlorinated derivatives (e.g., (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide) show increased resistance to metabolic degradation, suggesting a strategy to optimize pharmacokinetics in drug design .

Structural Insights from Crystallography

Single-crystal X-ray studies of 5,7-dimethoxy-2-phenyl-4H-chromen-4-one reveal a planar benzopyran core with dihedral angles between the phenyl ring and chromenone system of ~30°, indicating moderate conjugation. This geometry may influence intermolecular interactions in biological targets .

Biological Activity

5-Hydroxy-7-methyl-4-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the coumarin family, which is known for various pharmacological properties including antimicrobial, antioxidant, and anticancer activities. Coumarins are naturally occurring compounds that have been extensively studied for their therapeutic potential.

The biological effects of this compound stem from its interaction with multiple molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes such as DNA gyrase, crucial for bacterial replication.

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways .

Case Studies and Experimental Data

A notable study evaluated the efficacy of this compound (CSHMC) in guinea pigs infected with Mycobacterium tuberculosis. The study administered CSHMC at doses of 5 mg/kg and 20 mg/kg over a month. Results indicated that CSHMC significantly reduced lesion scores in the lungs and spleen compared to control groups treated with standard antibiotics like isoniazid and rifampicin .

Table 1: Lesion Score Reduction in Guinea Pig Study

| Treatment Group | Dose (mg/kg) | Median Lesion Score Reduction |

|---|---|---|

| Control | - | - |

| Isoniazid | 30 | Significant |

| Rifampicin | 60 | Significant |

| CSHMC | 5 | Not Significant |

| CSHMC | 20 | Significant |

Antifungal Activity

In another study focusing on antifungal properties, various coumarin derivatives were synthesized and tested against fungal strains such as Candida albicans. The results showed that modifications at the C-7 position significantly enhanced antifungal activity, suggesting that structural variations can lead to improved bioactivity .

Table 2: Antifungal Activity of Coumarin Derivatives

| Compound | MIC (µmol/mL) | Activity Level |

|---|---|---|

| Compound 8 | 0.067 | Strong |

| Compound 21 | 0.269 | Moderate |

| Compound 3 | >1.07 | Weak |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Lewis acid-mediated reactions. For example, FeCl₃ in tetrahydrofuran (THF) catalyzes cyclization between substituted phenols and ethyl phenylpropiolate derivatives. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yield. Optimize by monitoring via TLC and HPLC, with purification by column chromatography using ethyl acetate/hexane gradients .

- Data Note : Analogous coumarin derivatives (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one) report yields of 50–70% under similar conditions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy at C5, methyl at C7, phenyl at C4). Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm) .

- XRD : Single-crystal X-ray diffraction resolves the planar chromenone core and dihedral angles between substituents. Use SHELXL for refinement (R-factor < 0.05) and Mercury for visualization .

Q. What preliminary biological screening models are suitable for this compound?

- Methodology : Screen for antimicrobial (agar diffusion), antioxidant (DPPH assay), or enzyme inhibition (e.g., COX-2, α-glucosidase) activity. Use IC₅₀ calculations for dose-response analysis. Reference structurally similar coumarins showing IC₅₀ values of 10–50 μM in antioxidant assays .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Methodology :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or ionic liquids to enhance cyclization efficiency.

- Microwave Assistance : Reduce reaction time (10–15 min vs. 12–24 hrs conventional) and improve regioselectivity.

- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of phenolic intermediates .

Q. How are spectral contradictions (e.g., NMR vs. XRD) resolved for this compound?

- Methodology :

- Dynamic Effects : Variable-temperature NMR identifies tautomerism or conformational flexibility.

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311++G**).

- XRD Validation : Resolve ambiguities (e.g., hydroxy group orientation) via Hirshfeld surface analysis .

Q. What crystallographic software tools are critical for analyzing packing interactions?

- Methodology :

- SHELX Suite : Refine hydrogen-bonding networks (e.g., O–H···O interactions between hydroxy and carbonyl groups).

- Mercury CSD : Visualize π-π stacking (inter-planar distances ~3.5 Å) and calculate void volumes for porosity studies.

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 | |

| Unit Cell (Å) | a=9.04, b=9.62, c=11.03 | |

| π-π Distance (Å) | 3.4–3.6 |

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Methodology :

- Bioisosteric Replacement : Replace the phenyl group (C4) with heteroaromatics (e.g., pyridyl) to enhance solubility.

- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., estrogen receptor-α).

- SAR Trends : Methyl at C7 increases lipophilicity (logP +0.5), while hydroxy at C5 enhances hydrogen-bond donor capacity .

Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodology :

- Purity Verification : Validate compound purity (>95%) via HPLC-MS. Impurities (e.g., unreacted phenol) may skew bioassays.

- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate experiments (n≥3).

- Meta-Analysis : Cross-reference PubChem/ChemSpider data to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.